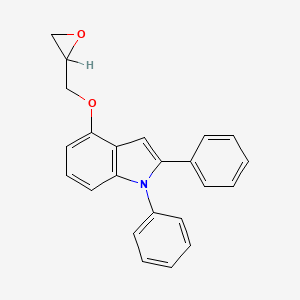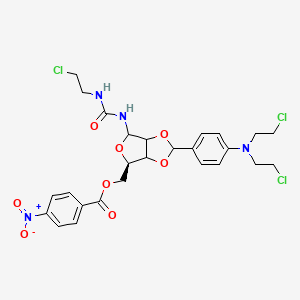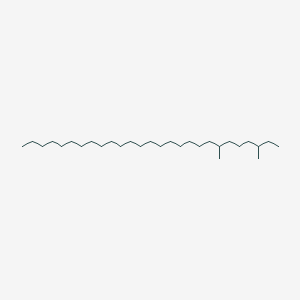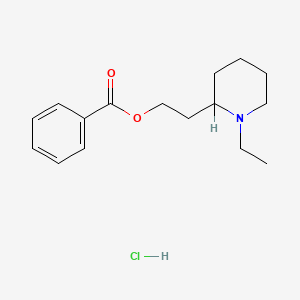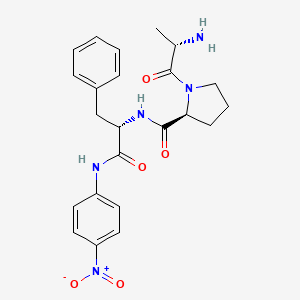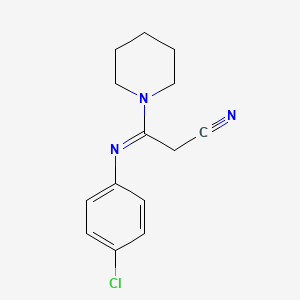
1-(1-((4-Chlorophenyl)imino)-2-cyanoethyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-((4-Chlorophenyl)imino)-2-cyanoethyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((4-Chlorophenyl)imino)-2-cyanoethyl)piperidine can be achieved through a multi-step process involving the reaction of substituted aniline, 1,3-dicarbonyl compounds, and aromatic aldehydes. One efficient method involves the use of phenylboronic acid as a catalyst in a one-pot multi-component reaction . The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired piperidine derivative in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product.
化学反应分析
Types of Reactions
1-(1-((4-Chlorophenyl)imino)-2-cyanoethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or chlorophenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
科学研究应用
1-(1-((4-Chlorophenyl)imino)-2-cyanoethyl)piperidine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: It can be used to study the biological activity of piperidine derivatives and their interactions with biological targets.
Chemical Synthesis:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of 1-(1-((4-Chlorophenyl)imino)-2-cyanoethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or other interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the cyano group can participate in interactions with nucleophilic sites, affecting the compound’s overall biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
1-(3-Chlorophenyl)piperazine: A similar compound with a chlorophenyl group but different substitution pattern.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Another piperidine derivative with different functional groups and biological activities.
Uniqueness
1-(1-((4-Chlorophenyl)imino)-2-cyanoethyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the imino and cyano groups provides additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.
属性
CAS 编号 |
75723-40-9 |
|---|---|
分子式 |
C14H16ClN3 |
分子量 |
261.75 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)imino-3-piperidin-1-ylpropanenitrile |
InChI |
InChI=1S/C14H16ClN3/c15-12-4-6-13(7-5-12)17-14(8-9-16)18-10-2-1-3-11-18/h4-7H,1-3,8,10-11H2 |
InChI 键 |
PPSWCVSAXCIRCP-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C(=NC2=CC=C(C=C2)Cl)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



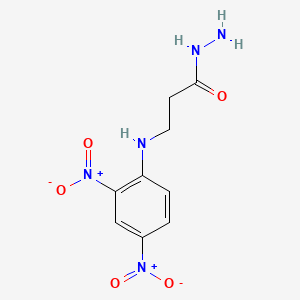



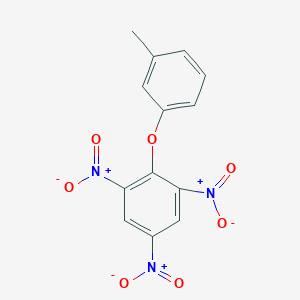

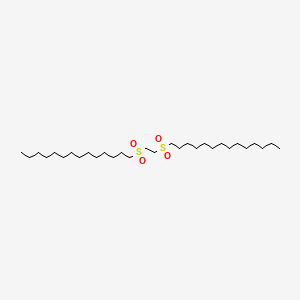
![1-Methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridin-1-ium chloride](/img/structure/B14444625.png)
